(5E,7Z,9Z)-6-chlorobenzo[8]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,7Z,9Z)-6-chlorobenzo8annulene is a cyclic conjugated hydrocarbon with a chlorine substituent. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . The compound is part of the 8annulene family, which includes cyclooctatetraene and its derivatives .
Vorbereitungsmethoden
The synthesis of (5E,7Z,9Z)-6-chlorobenzo8annulene typically involves the chlorination of benzo8annulene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
(5E,7Z,9Z)-6-chlorobenzo8annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(5E,7Z,9Z)-6-chlorobenzo8annulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of conjugated cyclic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of (5E,7Z,9Z)-6-chlorobenzo8annulene involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(5E,7Z,9Z)-6-chlorobenzo8annulene can be compared with other annulenes such as:
Cyclooctatetraene: Unlike (5E,7Z,9Z)-6-chlorobenzoannulene, cyclooctatetraene is non-aromatic due to its tub-shaped conformation.
Benzene: Benzene is a annulene and is aromatic, whereas (5E,7Z,9Z)-6-chlorobenzoannulene is part of the annulene family and exhibits different reactivity and stability.
Cyclododecahexaene: This [12]annulene is antiaromatic and less stable compared to (5E,7Z,9Z)-6-chlorobenzoannulene.
These comparisons highlight the unique properties of (5E,7Z,9Z)-6-chlorobenzo8annulene, particularly its stability and reactivity due to its conjugated system and chlorine substituent.
Eigenschaften
Molekularformel |
C12H9Cl |
---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
(5E,7Z,9Z)-6-chlorobenzo[8]annulene |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-3-6-10-5-1-2-7-11(10)9-12/h1-9H/b4-3?,6-3-,8-4-,10-6?,11-9?,12-8?,12-9+ |
InChI-Schlüssel |
GCWZXTXQJQAOTR-NERFTBHCSA-N |
Isomerische SMILES |
C1=CC=C2/C=C(\C=C/C=C\C2=C1)/Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC=CC2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.